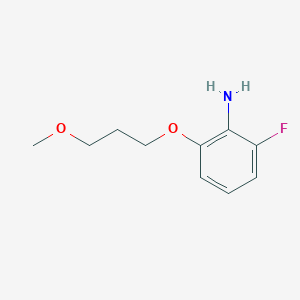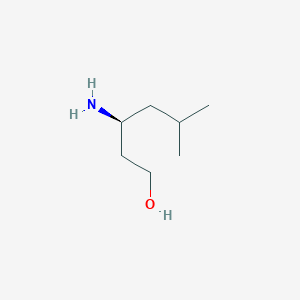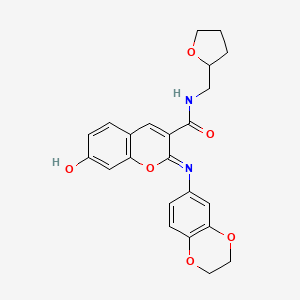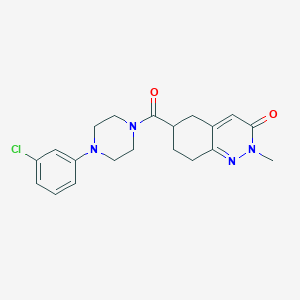
2-Fluoro-6-(3-methoxypropoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(3-methoxypropoxy)aniline is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a fluorine atom at the second position and a 3-methoxypropoxy group at the sixth position on the aniline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(3-methoxypropoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid.
Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid.
Substitution: The nitro group is replaced with a fluorine atom through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-(3-methoxypropoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form amines.
Substitution: Nucleophilic aromatic substitution reactions can be performed to replace the fluorine atom with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted anilines.
Aplicaciones Científicas De Investigación
2-Fluoro-6-(3-methoxypropoxy)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-(3-methoxypropoxy)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and the 3-methoxypropoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)aniline
- 2-Fluoro-6-methoxyphenylboronic acid
- 2-Fluoro-3-nitrobenzoic acid
Uniqueness
2-Fluoro-6-(3-methoxypropoxy)aniline is unique due to the presence of both a fluorine atom and a 3-methoxypropoxy group on the aniline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-fluoro-6-(3-methoxypropoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-6-3-7-14-9-5-2-4-8(11)10(9)12/h2,4-5H,3,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOUYBQLPNFSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C(=CC=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2705715.png)

![N'-[2-(methylsulfanyl)phenyl]-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2705718.png)
![2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide](/img/structure/B2705722.png)
![4-cyclopropyl-1-(2,4-dimethylphenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2705725.png)





![1-(2,6-dimethylmorpholin-4-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one](/img/structure/B2705731.png)
![N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine](/img/structure/B2705733.png)
![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2705734.png)
